molecular formula C17H18N2O5 B6089833 N'-(4-hydroxy-3-methoxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide

N'-(4-hydroxy-3-methoxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide

Cat. No. B6089833
M. Wt: 330.33 g/mol
InChI Key: UGVMFFGLJIHMEC-VCHYOVAHSA-N
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Description

N'-(4-hydroxy-3-methoxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide, commonly known as HMAH, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.

Mechanism of Action

The mechanism of action of HMAH is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes involved in cellular processes such as DNA replication and protein synthesis. HMAH has also been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
HMAH has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant properties. HMAH has also been shown to enhance plant growth and productivity by promoting root development and increasing photosynthetic activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of HMAH is its relatively simple synthesis method, which makes it easily accessible for researchers. HMAH also has a wide range of potential applications in various fields, making it a versatile compound for research.
However, one of the limitations of HMAH is its low solubility in non-polar solvents, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of HMAH is not fully understood, which can make it challenging to design experiments to investigate its effects.

Future Directions

There are several future directions for research on HMAH. One area of interest is the development of HMAH-based anti-cancer drugs, which could potentially be used to treat various types of cancer. Another area of interest is the investigation of HMAH as a plant growth regulator, with the aim of improving crop yields and sustainability. Additionally, further studies are needed to fully understand the mechanism of action of HMAH and its potential applications in material science.

Synthesis Methods

HMAH can be synthesized via a simple reaction between 4-hydroxy-3-methoxybenzaldehyde and 2-(2-methoxyphenoxy)acetic acid hydrazide in the presence of a catalyst. The resulting compound is an orange-yellow powder that is soluble in polar solvents.

Scientific Research Applications

HMAH has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, HMAH has shown promising results as an anti-cancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. HMAH has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
In agriculture, HMAH has been investigated for its potential as a plant growth regulator. Studies have shown that HMAH can enhance plant growth and productivity by promoting root development and increasing photosynthetic activity.
In material science, HMAH has been used as a precursor for the synthesis of metal oxide nanoparticles, which have various applications in electronics, catalysis, and energy storage.

properties

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-22-14-5-3-4-6-15(14)24-11-17(21)19-18-10-12-7-8-13(20)16(9-12)23-2/h3-10,20H,11H2,1-2H3,(H,19,21)/b18-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVMFFGLJIHMEC-VCHYOVAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NN=CC2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OCC(=O)N/N=C/C2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide

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